3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
Overview
Description
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of fluorescent sensors and other functional materials.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4,9-dihydro-3,9-dimethyl-4-oxo-1H-pyrazolo[3,4-b]quinoline
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 4-hydroxy-1H-pyrazolo[3,4-b]quinoline
Uniqueness
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-2-1-5(11(16)17)3-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWGVLKFZTCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1C(=O)O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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